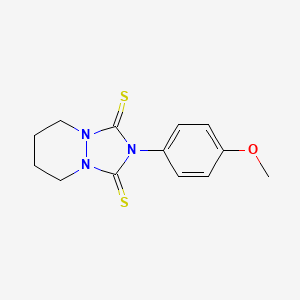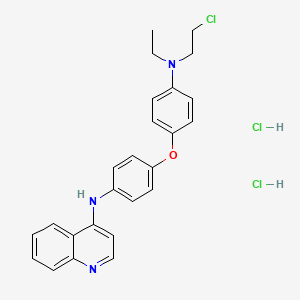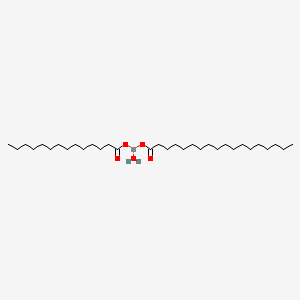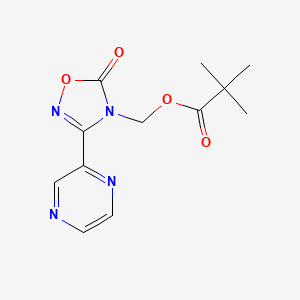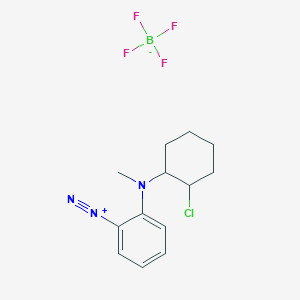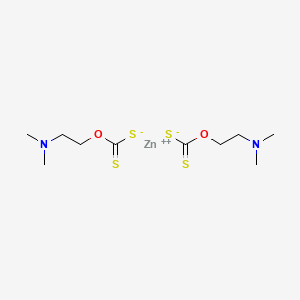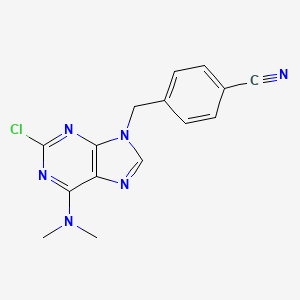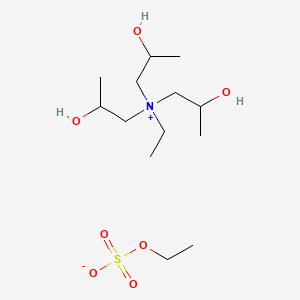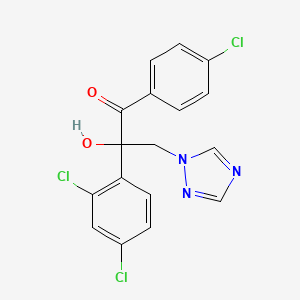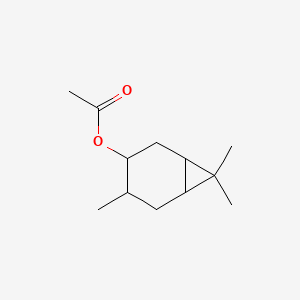
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol: is a chemical compound belonging to the class of tetralins. It is characterized by the presence of two isopropyl groups at positions 2 and 4 on the naphthol ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol typically involves the partial reduction of the aromatic ring of 1-naphthol. This can be achieved through various homogeneous or heterogeneous catalytic hydrogenation methods . The reaction conditions often include the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under controlled temperature and pressure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, reaction conditions, and purification methods are crucial to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups .
科学的研究の応用
Chemistry: In organic synthesis, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol serves as an intermediate for the preparation of various complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound has been studied for its potential biological activities. It is used as a model compound in the study of photochemical transformations of natural and synthetic estrogens . Additionally, derivatives of this compound have shown promise as antitumor agents and inhibitors of specific enzymes .
Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of various materials and additives .
作用機序
The mechanism of action of 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
- 5,6,7,8-Tetrahydro-2-naphthol
- 5,6,7,8-Tetrahydro-1-naphthol
- 6-Hydroxy-1,2,3,4-tetrahydronaphthalene
Comparison: Compared to these similar compounds, 5,6,7,8-Tetrahydro-2,4-bis(1-methylethyl)naphthol is unique due to the presence of two isopropyl groups at positions 2 and 4.
特性
CAS番号 |
60834-81-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC名 |
2,4-di(propan-2-yl)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H24O/c1-10(2)14-9-15(11(3)4)16(17)13-8-6-5-7-12(13)14/h9-11,17H,5-8H2,1-4H3 |
InChIキー |
AAIHQDJOYDBMLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C2=C1CCCC2)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


